Senbusine A

CAS No.: 82202-95-7

Cat. No.: VC18978015

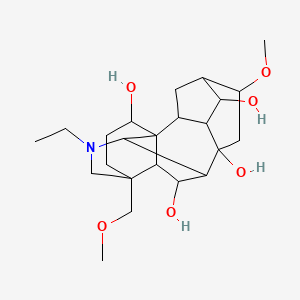

Molecular Formula: C23H37NO6

Molecular Weight: 423.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82202-95-7 |

|---|---|

| Molecular Formula | C23H37NO6 |

| Molecular Weight | 423.5 g/mol |

| IUPAC Name | 11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16,18-tetrol |

| Standard InChI | InChI=1S/C23H37NO6/c1-4-24-9-21(10-29-2)6-5-14(25)23-12-7-11-13(30-3)8-22(28,15(12)17(11)26)16(20(23)24)18(27)19(21)23/h11-20,25-28H,4-10H2,1-3H3 |

| Standard InChI Key | FNRMXORIKJLSGX-UHFFFAOYSA-N |

| Canonical SMILES | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Senbusine A (C₂₃H₃₇NO₆; molecular weight: 423.50 g/mol) is a C₁₉-diterpenoid alkaloid with a hexacyclic framework. Its IUPAC name is 11-ethyl-6-methoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.1²,⁵.0¹,¹⁰.0³,⁸.0¹³,¹⁷]nonadecane-4,8,16,18-tetrol . Key structural features include:

-

A tetracyclic diterpenoid core with an ethyl group at C-11.

-

Methoxy and methoxymethyl substituents at C-6 and C-13, respectively.

Table 1: Physicochemical Properties of Senbusine A

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₇NO₆ |

| Exact Mass | 423.2621 g/mol |

| Topological Polar SA | 103.00 Ų |

| XLogP | -0.60 |

| Hydrogen Bond Donors | 4 |

| Hydrogen Bond Acceptors | 7 |

| Rotatable Bonds | 4 |

| SMILES (Canonical) | CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)O)O)O)COC |

Natural Sources and Biosynthesis

Plant Origins

Senbusine A is predominantly isolated from Aconitum species, including:

-

Aconitum carmichaeli and Aconitum ferox .

These plants are traditionally used for treating inflammatory conditions, infections, and pain .

Biosynthetic Pathways

While the exact biosynthesis of Senbusine A remains uncharacterized, diterpenoid alkaloids generally originate from geranylgeranyl pyrophosphate (GGPP). Key steps include cyclization, oxidation, and amination, with post-modifications (e.g., methoxylation) contributing to structural diversity .

Pharmacological Activities

Anti-Inflammatory Effects

In a murine model of TNBS-induced colitis, Senbusine A demonstrated significant anti-inflammatory activity:

-

Reduced macroscopic damage scores by 40% compared to controls.

-

Suppressed IFN-γ production in colonic tissues by 58% .

Mechanistically, it preserves intestinal goblet cell integrity, mitigating inflammation-driven barrier dysfunction .

Structure-activity studies highlight the importance of ester groups and C-11 substituents in enhancing cytotoxicity . Unlike related alkaloids (e.g., aconitine), Senbusine A lacks ester moieties, which may explain its moderate potency .

Metabolism and Pharmacokinetics

Biotransformation Pathways

Senbusine A undergoes hepatic metabolism via cytochrome P450 enzymes, primarily CYP3A4, yielding hydroxylated derivatives . Key metabolites include:

ADMET Properties

Table 3: Predicted ADMET Profile

| Parameter | Prediction | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | High | 83.99 |

| Blood-Brain Barrier Penetration | Moderate | 65.00 |

| CYP3A4 Substrate | Yes | 68.40 |

| P-glycoprotein Substrate | Yes | 65.93 |

| Hepatotoxicity | Low | 51.56 |

Future Directions and Challenges

Structural Optimization

-

Esterification: Introducing acyl groups at C-11/C-15 may enhance cytotoxicity, as seen in pseudokobusine derivatives .

-

Hybrid Molecules: Coupling with NSAIDs (e.g., aspirin) could synergize anti-inflammatory and anticancer effects .

Clinical Translation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume